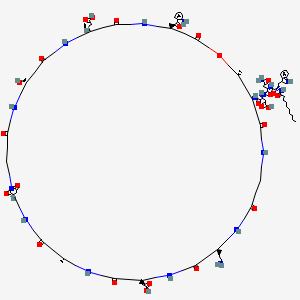
Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, is a cyclic lipopeptide antibiotic used primarily in the treatment of infections caused by Gram-positive bacteria. It is particularly effective against multi-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This compound is derived from the fermentation of the bacterium Streptomyces roseosporus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, involves a complex series of steps, including peptide bond formation, cyclization, and lipidation. The process typically begins with the fermentation of Streptomyces roseosporus to produce the core peptide structure. This is followed by chemical modifications to introduce the lipid tail and other functional groups.
Fermentation: Streptomyces roseosporus is cultured under specific conditions to produce the core peptide.
Peptide Bond Formation: The core peptide is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Cyclization: The linear peptide is cyclized to form the cyclic structure of Daptomycin.
Lipidation: A lipid tail is attached to the cyclic peptide to enhance its membrane-binding properties.
Industrial Production Methods
Industrial production of Daptomycin involves large-scale fermentation followed by purification and chemical modification steps. The fermentation process is optimized to maximize yield and purity. Downstream processing includes extraction, purification using chromatography, and final chemical modifications to produce the active pharmaceutical ingredient (API).
化学反应分析
Types of Reactions
Daptomycin undergoes several types of chemical reactions, including:
Oxidation: Daptomycin can undergo oxidation reactions, particularly at the lipid tail, which can affect its activity.
Reduction: Reduction reactions can occur at the peptide bonds, potentially leading to degradation.
Substitution: Substitution reactions can modify the functional groups on the peptide, altering its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products Formed
Oxidation: Oxidized derivatives of Daptomycin.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with different functional groups.
科学研究应用
Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its mechanism of action against bacterial membranes.
Medicine: Used in clinical research for developing new antibiotics and understanding resistance mechanisms.
Industry: Employed in the pharmaceutical industry for the production of antibiotics.
作用机制
Daptomycin exerts its effects by binding to the bacterial cell membrane in a calcium-dependent manner. This binding causes rapid depolarization of the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in cell death. The primary molecular targets are the lipid components of the bacterial membrane.
相似化合物的比较
Similar Compounds
Vancomycin: Another antibiotic effective against Gram-positive bacteria, but with a different mechanism of action.
Teicoplanin: Similar to Vancomycin, used for treating Gram-positive infections.
Linezolid: An oxazolidinone antibiotic with a different mechanism but similar spectrum of activity.
Uniqueness
Daptomycin is unique due to its rapid bactericidal activity and its ability to target multi-resistant strains. Unlike Vancomycin and Teicoplanin, which inhibit cell wall synthesis, Daptomycin disrupts the bacterial cell membrane, leading to a different mode of action and reduced likelihood of cross-resistance.
属性
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(5R,8S,11S,14R,15S,21S,24S,27R,30S)-11-[2-(2-aminophenyl)-2-oxoethyl]-21-(3-aminopropyl)-24-(carboxymethyl)-8-[(2R)-1-carboxypropan-2-yl]-5-(hydroxymethyl)-14,27-dimethyl-3,6,9,12,16,19,22,25,28,32,33-undecaoxo-13-oxa-1,4,7,10,17,20,23,26,29-nonazabicyclo[28.2.1]tritriacontan-15-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H99N17O25/c1-5-6-7-8-9-10-11-22-53(93)80-44(25-38-31-76-42-20-15-13-17-39(38)42)65(106)82-45(27-52(75)92)66(107)84-47(30-59(101)102)67(108)88-61-37(4)114-72(113)49(26-51(91)40-18-12-14-19-41(40)74)86-70(111)60(35(2)24-57(97)98)87-68(109)50(34-90)81-55(95)33-89-56(96)28-48(71(89)112)85-62(103)36(3)78-64(105)46(29-58(99)100)83-63(104)43(21-16-23-73)79-54(94)32-77-69(61)110/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,110)(H,78,105)(H,79,94)(H,80,93)(H,81,95)(H,82,106)(H,83,104)(H,84,107)(H,85,103)(H,86,111)(H,87,109)(H,88,108)(H,97,98)(H,99,100)(H,101,102)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVJBWXRAJYHN-RWDRXURGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN4C(=O)CC(C4=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CN4C(=O)C[C@@H](C4=O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H99N17O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121869-35-0 |
Source


|
| Record name | LY 178480 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121869350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

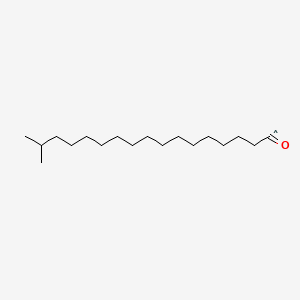
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
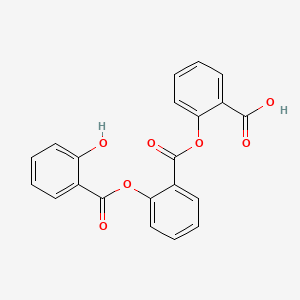
![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)
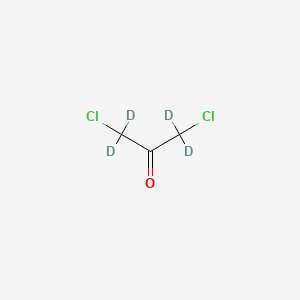
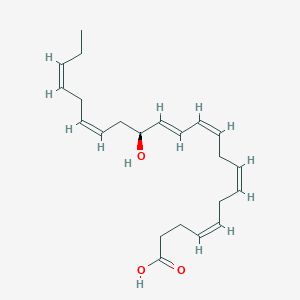
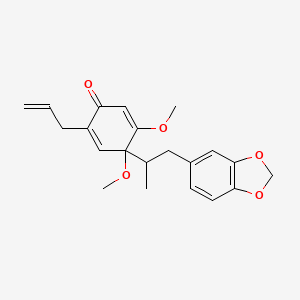
![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)
